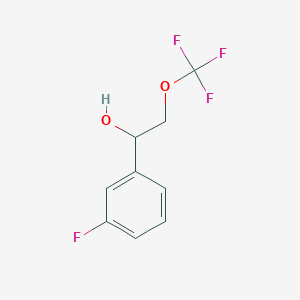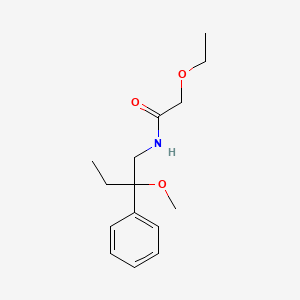
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol, also known as TFE or 3F-Phenmetrazine, is a chemical compound that has gained interest in scientific research due to its potential as a psychostimulant and appetite suppressant. This compound is a derivative of phenmetrazine, which was previously used as an anorectic drug. However, TFE has not been approved for human consumption and is only used in laboratory settings for research purposes.
Mechanism of Action
The exact mechanism of action of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other psychostimulants such as amphetamines and cocaine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in increased arousal and decreased appetite.
Biochemical and Physiological Effects:
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol has been shown to increase locomotor activity and reduce food intake in animal models. It has also been shown to increase heart rate and blood pressure in rats. Additionally, 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol has been investigated for its potential as a treatment for ADHD and obesity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol in laboratory experiments is its potential as a psychostimulant and appetite suppressant. This allows researchers to study the effects of these types of compounds on behavior and physiology. However, one limitation is that 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol has not been approved for human consumption and therefore cannot be used in clinical trials.
Future Directions
There are several potential future directions for research on 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol. One area of interest is its potential as a treatment for ADHD and obesity. Additionally, the mechanism of action of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol could be further studied to better understand its effects on the brain and behavior. Finally, the synthesis of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol could be optimized to increase yield and purity.
Synthesis Methods
The synthesis of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol involves the reaction of 3-fluorophenylacetone with trifluoromethoxyphenylhydrazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic acid to yield 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol.
Scientific Research Applications
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol has been studied for its potential as a psychostimulant and appetite suppressant. It has been shown to increase locomotor activity and reduce food intake in animal models. Additionally, 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol has been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity.
properties
IUPAC Name |
1-(3-fluorophenyl)-2-(trifluoromethoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c10-7-3-1-2-6(4-7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCDHBCCWZPEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(COC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B2618187.png)
![N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B2618188.png)
![N-(4-acetylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2618189.png)




![2-[(4-acetylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2618199.png)
![5-methyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2618201.png)



